molecular formula C8H3Cl2F2NO B1413295 2,6-Dichloro-4-(difluoromethoxy)benzonitrile CAS No. 1806301-26-7

2,6-Dichloro-4-(difluoromethoxy)benzonitrile

Cat. No.: B1413295
CAS No.: 1806301-26-7
M. Wt: 238.01 g/mol
InChI Key: CYMZUCZUFRNAMT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)benzonitrile is a halogenated benzonitrile derivative featuring a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, a difluoromethoxy group (-OCF₂H) at the 4-position, and a nitrile (-CN) group. Halogenated benzonitriles are critical intermediates in agrochemical and pharmaceutical research due to their electronic and steric properties, which influence reactivity and biological activity .

Properties

IUPAC Name

2,6-dichloro-4-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMZUCZUFRNAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2,6-Dichlorobenzonitrile

  • Preparation Methods : This compound is typically prepared from 2,6-dichlorotoluene through oxidative ammonolysis using catalysts like vanadium-based systems.
  • Importance : It serves as an intermediate in producing various agrochemicals and pharmaceuticals.

2,6-Dichloro-4-trifluoromethyl-aniline

  • Preparation Methods : This compound is synthesized via a two-step process involving halogenation and ammoniation, with conditions optimized for environmental friendliness and high yield.
  • Importance : It is used in the production of insecticides like Fipronil.

Challenges and Considerations

  • Environmental Impact : Any synthesis method should aim to minimize waste and reduce environmental impact, as seen in the preparation of 2,6-Dichloro-4-trifluoromethyl-aniline .
  • Cost and Availability : The choice of starting materials and reagents should consider cost and availability to ensure industrial feasibility.

Data Tables

Given the lack of specific data on 2,6-Dichloro-4-(difluoromethoxy)benzonitrile , we can only provide hypothetical considerations based on related compounds:

Compound Preparation Method Key Conditions
2,6-Dichlorobenzonitrile Oxidative ammonolysis V-based catalyst, 360°C
2,6-Dichloro-4-trifluoromethyl-aniline Halogenation & ammoniation 173°C, 12 MPa, 73% NH3

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids or benzamides.

    Reduction: Formation of benzylamines.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Compound Name Substituents (Positions) Key Features
2,6-Dichloro-4-fluorobenzonitrile 2-Cl, 6-Cl, 4-F, -CN Fluorine substituent enhances electronegativity; used in agrochemical synthesis .
2,6-Dichloro-4-(trifluoromethoxy)aniline 2-Cl, 6-Cl, 4-OCF₃, -NH₂ Trifluoromethoxy group increases lipophilicity; precursor to herbicides .
2,6-Difluoro-4-hydroxybenzonitrile 2-F, 6-F, 4-OH, -CN Hydroxyl group introduces polarity; potential for hydrogen bonding .
4-{3-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-...} (II.13.a) Complex substituents including -CF₃ Demonstrated high efficacy in crop protection agents due to trifluoromethyl group .

Key Observations :

  • Halogen Effects : Chlorine atoms (2,6-positions) enhance steric hindrance and stability, while fluorine or difluoromethoxy groups at the 4-position modulate electronic properties.
  • Functional Groups : The nitrile group (-CN) is a common pharmacophore, influencing binding to biological targets .

Physicochemical Properties (Inferred)

Property This compound 2,6-Dichloro-4-fluorobenzonitrile II.13.a
Molecular Weight ~240 g/mol ~190 g/mol ~470 g/mol
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~4.2
Polarity Moderate (due to -OCF₂H and -CN) High (due to -F and -CN) Low (due to -CF₃ and alkyl chains)

Notes:

  • The difluoromethoxy group (-OCF₂H) balances lipophilicity and polarity, making the compound suitable for formulations requiring moderate solubility .

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)benzonitrile is an organic compound with the formula C₈H₃Cl₂F₂NO. Its unique structure, characterized by a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a nitrile group, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with enzymes and proteins, its potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₃Cl₂F₂NO
  • Appearance : White crystalline solid
  • Solubility : Soluble in various organic solvents

Research indicates that this compound may exhibit biological activity through its ability to inhibit specific enzyme activities by binding to their active sites. This property positions it as a potential lead compound in drug development aimed at designing enzyme inhibitors. The interactions of this compound with enzymes can alter enzyme conformations or inhibit enzymatic activity directly through binding.

Biological Activity Studies

  • Enzyme Inhibition : Studies have shown that this compound can inhibit the activity of certain enzymes involved in metabolic pathways. The binding affinity for these enzymes is critical for understanding its potential as a therapeutic agent.
  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce differentiation in acute myeloid leukemia (AML) cells. It was found to promote the differentiation of AML blasts, suggesting its role as a potential treatment option for this aggressive cancer type .
  • Mechanistic Insights : The compound's mechanism involves altering the conformation of target proteins or enzymes, which may lead to downstream effects such as apoptosis in cancer cells or modulation of metabolic pathways.

Case Studies and Research Findings

  • A study highlighted the efficacy of this compound in reducing tumor burden in subcutaneous models of AML. The results indicated increased survival rates following treatment compared to standard chemotherapeutic agents .
  • Another investigation focused on the compound's interaction with specific enzyme targets, revealing its potential to serve as a selective inhibitor for certain phosphodiesterases (PDEs), which play roles in various physiological processes including cognition and inflammation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds has been made:

Compound NameStructural FeaturesUnique Properties
2,6-Dichloro-4-(trifluoromethoxy)benzonitrileContains trifluoromethoxy instead of difluoromethoxyExhibits different reactivity due to trifluoromethyl group
2,6-Dichloro-4-(methoxy)benzonitrileHas a methoxy group instead of difluoromethoxyLess electronegative than fluorine-containing compounds
2,6-Dichloro-4-(fluoromethoxy)benzonitrileContains a fluoromethoxy groupIntermediate properties between methoxy and difluoromethoxy groups

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)benzonitrile, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves halogenation and etherification steps. For example:

  • Step 1: Start with 4-(difluoromethoxy)benzonitrile as the precursor.
  • Step 2: Chlorination using Cl₂ gas in acetic acid at 60°C introduces chlorine atoms at the 2- and 6-positions.
  • Optimization Strategies:
    • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    • Control reaction temperature (60–80°C) to minimize byproducts like over-chlorinated derivatives.
    • Employ catalysts (e.g., FeCl₃) to enhance regioselectivity.
      Yield and purity can be monitored via HPLC and GC-MS .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and electronic environments. For example, the difluoromethoxy group shows distinct ¹⁹F signals at δ -70 to -80 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 264.96 g/mol).
  • HPLC/GC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%).
  • Elemental Analysis: Ensures stoichiometric ratios of C, H, N, and Cl .

Q. What is the proposed mechanism of action of this compound in herbicidal applications?

Answer: The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.

  • Structural Basis: The difluoromethoxy group enhances lipophilicity, enabling efficient membrane penetration.
  • Target Interaction: The nitrile group forms covalent bonds with ALS active-site residues, disrupting enzyme function.
    Comparative studies with 2,6-Dichloro-4-(trifluoromethoxy) analogs show reduced herbicidal efficacy due to steric hindrance .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., Fukui indices) to identify reactive sites for nucleophilic attack.
  • Molecular Dynamics (MD): Simulates binding dynamics with ALS using force fields (e.g., CHARMM). Adsorption studies on Ag/Pd surfaces (similar to benzonitrile derivatives) reveal orientation preferences .
  • Docking Studies: AutoDock Vina predicts binding affinities (ΔG values) for structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictory data on the environmental stability of this compound across studies?

Answer:

  • Controlled Degradation Studies: Perform hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) under standardized OECD guidelines.
  • Analytical Workflow: Use LC-MS/MS to identify degradation products (e.g., 2,6-dichloro-4-hydroxybenzonitrile).
  • Kinetic Modeling: Fit pseudo-first-order rate constants (k) to reconcile discrepancies in half-life values (e.g., t₁/₂ = 30–60 days in soil) .

Q. How does the electronic nature of substituents influence reactivity in nucleophilic substitution reactions?

Answer:

  • Hammett Analysis: The σpara values of Cl (-0.23) and OCF₂H (+0.38) predict electron-withdrawing effects, activating the benzene ring for nucleophilic attack at the 4-position.
  • Experimental Validation: React with amines (e.g., morpholine) in THF at 80°C. Monitor regioselectivity via ¹H NMR (e.g., 3.5 ppm for morpholine-CH₂) .

Q. What in vitro assays are suitable for evaluating enzyme inhibition efficacy of derivatives?

Answer:

  • ALS Inhibition Assay: Measure reduction in acetoin production via spectrophotometry (λ = 530 nm).
  • IC₅₀ Determination: Test derivatives with modified substituents (e.g., replacing Cl with Br) and calculate dose-response curves.
  • Cytotoxicity Screening: Use MTT assays on plant cell lines (e.g., Arabidopsis thaliana) to assess selectivity .

Q. How do solvent polarity and temperature affect regioselectivity in cross-coupling reactions?

Answer:

  • Solvent Effects: Polar aprotic solvents (DMF, ε = 37) stabilize transition states in Suzuki-Miyaura couplings, favoring C-4 functionalization.
  • Temperature Studies: At 100°C, aryl boronic acids couple preferentially at the 2-position (70% yield vs. 40% at 25°C).
  • In Situ Monitoring: Use FTIR to track reaction progress (e.g., C≡N stretch at 2230 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-4-(difluoromethoxy)benzonitrile

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